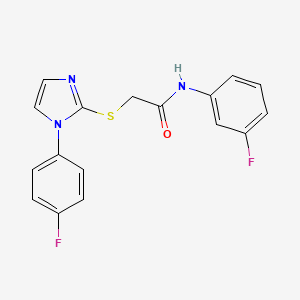
N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the fluorophenyl groups, and the formation of the thioether and acetamide groups. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorine atoms on the phenyl rings would likely influence the electron distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The acetamide group could undergo hydrolysis, the thioether group could be oxidized, and the imidazole ring could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties (like melting point, boiling point, solubility, etc.) would depend on the specific arrangement of atoms and the overall molecular structure. The presence of fluorine atoms and the capability of forming hydrogen bonds might influence these properties .Applications De Recherche Scientifique
Anticancer Applications
Research has demonstrated the synthesis and evaluation of imidazothiadiazole analogs, including structures related to the given compound, showing significant cytotoxic activities against different cancer cell lines. For example, some derivatives exhibited potent cytotoxic effects against breast cancer cells, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021). Additionally, compounds bearing the imidazolyl motif have been found to possess considerable anticancer activity against various cancer cell lines, suggesting their utility in developing new therapeutic agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antibacterial and Antimicrobial Activities
Derivatives of the compound have been synthesized and evaluated for their antibacterial and antimicrobial activities. Some studies have reported the successful synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising antibacterial activities against various bacteria strains, indicating their potential as antibacterial agents (Hui Lu, Xia Zhou, Lei Wang, Linhong Jin, 2020). Moreover, sulfide and sulfone derivatives of a similar molecular scaffold have been investigated for their antimicrobial activities, demonstrating efficacy against both Gram-negative and Gram-positive bacteria as well as fungi (N. Badiger, J. Mulla, Iqbal Khazi, I. Khazi, 2013).
Anti-inflammatory and Analgesic Activities
Compounds related to "N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" have been studied for their anti-inflammatory and analgesic properties. Research indicates that some imidazolyl acetic acid derivatives synthesized from the core structure exhibited significant anti-inflammatory and analgesic activities, suggesting their potential in treating inflammatory conditions and pain management (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-4-6-15(7-5-12)22-9-8-20-17(22)24-11-16(23)21-14-3-1-2-13(19)10-14/h1-10H,11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJAQWQEYUSBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
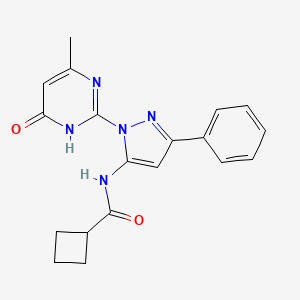
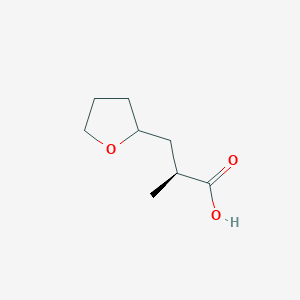
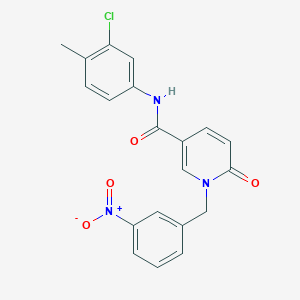

![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)
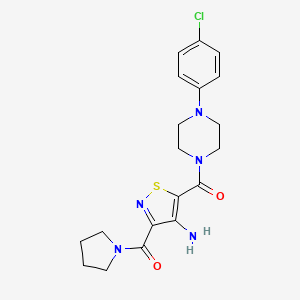
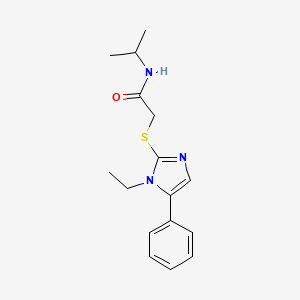
![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)
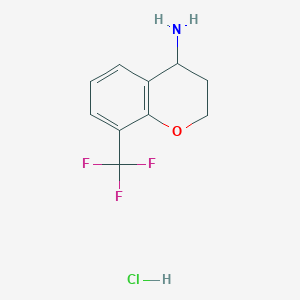
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)
![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)
![2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride](/img/structure/B2384471.png)